molecular formula C12H13N3OS B2437831 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide CAS No. 2034518-79-9

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2437831
CAS RN: 2034518-79-9
M. Wt: 247.32
InChI Key: BCFCQGUOBUHGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation, cyclization, and methylation . A rapid and high yield synthetic route for a related compound was established, optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide:

Pharmaceutical Development

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide: has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, bacterial infections, and viral infections . Researchers are exploring its efficacy and safety profiles to develop novel therapeutic agents.

Anticancer Research

This compound has been investigated for its anticancer properties. Studies have shown that derivatives of thiophene and pyrimidine exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancers . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for anticancer drug development.

Antimicrobial Applications

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide: has demonstrated significant antimicrobial activity. It has been tested against a range of bacterial strains, including E. coli and S. aureus , showing inhibitory effects . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antiviral Research

The compound has also been explored for its antiviral properties. Research indicates that it can inhibit the replication of certain viruses, including the Newcastle disease virus . This opens up possibilities for its use in antiviral therapies, particularly for diseases where current treatments are limited or ineffective.

Agricultural Chemistry

In agricultural chemistry, 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide is being studied for its potential as a pesticide or herbicide. Its ability to disrupt biological processes in pests and weeds makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly .

Environmental Science

In environmental science, this compound is being explored for its potential in pollution control and remediation. Its ability to interact with pollutants and degrade them into less harmful substances makes it a candidate for developing new environmental cleanup technologies.

New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives [Synthesis, cytotoxicity and toxicity of thieno 2,3- Therapeutic importance of synthetic thiophene - BMC Chemistry Synthesis and antiviral study of novel 4- (2- (6-amino-4-oxo-4,5 … Catalytic protodeboronation of pinacol boronic esters: formal anti … : New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives : Catalytic protodeboronation of pinacol boronic esters: formal anti … : Therapeutic importance of synthetic thiophene - BMC Chemistry

properties

IUPAC Name

4-methyl-N-(2-pyrimidin-5-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-9-4-11(17-7-9)12(16)15-3-2-10-5-13-8-14-6-10/h4-8H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCQGUOBUHGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(pyrimidin-5-yl)ethyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.